2-(Trifluoroacétyl)thiophène

Vue d'ensemble

Description

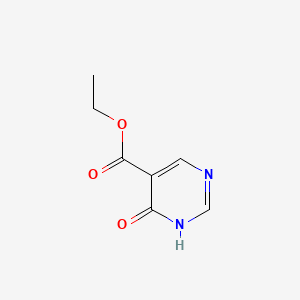

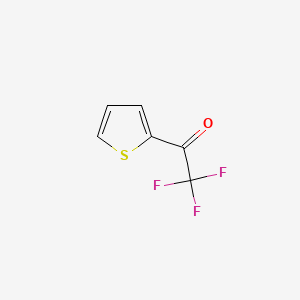

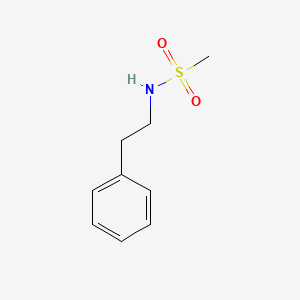

2-(Trifluoroacetyl)thiophene (TFAT) is an organosulfur compound with a trifluoroacetyl group attached to the thiophene ring. TFAT is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of a variety of compounds and materials. TFAT is a versatile building block for the synthesis of a wide range of molecules and materials.

Applications De Recherche Scientifique

Batteries Lithium-Ion Haute Tension

2-(Trifluoroacétyl)thiophène: a été étudié comme additif d'électrolyte fonctionnel pour les batteries lithium-ion haute performance. Lorsqu'il est utilisé avec une cathode LiCoO2 haute tension, il augmente considérablement la rétention de capacité de 33,2% à 90,6% en formant une couche protectrice sur la surface de la cathode. Cette couche contribue à supprimer la décomposition à la fois du solvant de l'électrolyte et du sel de lithium, ce qui est crucial pour le développement de batteries lithium-ion haute tension et haute densité énergétique .

Amélioration des Performances Électrochimiques

Il sert d'additif pour améliorer les performances électrochimiques lors des opérations à haute tension. Cette application est particulièrement importante dans le domaine du stockage et de la conversion d'énergie, où l'amélioration des performances des batteries est constamment recherchée .

Safety and Hazards

2-(Trifluoroacetyl)thiophene is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-(Trifluoroacetyl)thiophene (TFPN) is the high-voltage LiCoO2 cathode in lithium-ion batteries . The compound acts as a functional electrolyte additive, enhancing the electrochemical performance of the batteries .

Mode of Action

TFPN interacts with its target by undergoing preferential oxidation on the cathode surface . This interaction results in the formation of a protective layer that suppresses the decomposition of both the electrolyte solvent and lithium salt . This process significantly enhances the electrochemical performance of the batteries .

Biochemical Pathways

The biochemical pathway involved in the action of TFPN is the oxidation process on the cathode surface . This process leads to the formation of a protective layer that prevents the decomposition of the electrolyte solvent and lithium salt . The downstream effect of this pathway is the enhanced performance of the lithium-ion batteries .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of TFPN, we can discuss its behavior in the battery system. The compound is added to the baseline electrolyte at a concentration of 0.5 wt% . When the battery is cycled between 3.0 V and 4.4 V at 0.5 C, the capacity retention of the LiCoO2 cathode significantly increases . This suggests that TFPN has a high level of stability and effectiveness in the battery system .

Result of Action

The result of TFPN’s action is a significant increase in the capacity retention of the LiCoO2 cathode . Specifically, the capacity retention increases from 33.2% to 90.6% . This improvement in performance is attributed to the formation of a protective layer on the cathode surface due to the preferential oxidation of TFPN .

Action Environment

The action of TFPN is influenced by the operating voltage of the battery. The compound shows enhanced performance when the battery is operated at high voltages . This suggests that the efficacy and stability of TFPN are dependent on the electrical environment of the battery .

Analyse Biochimique

Biochemical Properties

2-(Trifluoroacetyl)thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been reported that 2-(Trifluoroacetyl)thiophene undergoes asymmetric reduction to alcohols with moderate enantioselectivities catalyzed by Arabidopsis thaliana seedlings . This interaction suggests that 2-(Trifluoroacetyl)thiophene can serve as a substrate for specific enzymatic reactions, leading to the formation of chiral alcohols. The nature of these interactions involves the binding of 2-(Trifluoroacetyl)thiophene to the active sites of enzymes, facilitating the reduction process.

Cellular Effects

The effects of 2-(Trifluoroacetyl)thiophene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Trifluoroacetyl)thiophene has been shown to act as an electrolyte additive for high-voltage lithium-ion batteries, enhancing the electrochemical performance of the cells . This indicates that 2-(Trifluoroacetyl)thiophene can modulate cellular processes by interacting with cellular components and altering their functions.

Molecular Mechanism

The molecular mechanism of action of 2-(Trifluoroacetyl)thiophene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 2-(Trifluoroacetyl)thiophene is known to form a protective layer on the cathode surface of lithium-ion batteries, suppressing the decomposition of electrolyte solvent and lithium salt . This protective layer is formed through the preferential oxidation of 2-(Trifluoroacetyl)thiophene, which highlights its ability to interact with and modify the surface properties of biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Trifluoroacetyl)thiophene change over time. The stability and degradation of 2-(Trifluoroacetyl)thiophene are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Trifluoroacetyl)thiophene is stable under specific conditions and can maintain its activity over extended periods

Dosage Effects in Animal Models

The effects of 2-(Trifluoroacetyl)thiophene vary with different dosages in animal models. At low doses, 2-(Trifluoroacetyl)thiophene may exhibit beneficial effects, such as enhancing cellular functions and metabolic processes. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of 2-(Trifluoroacetyl)thiophene is essential for its safe and effective use in biochemical applications.

Metabolic Pathways

2-(Trifluoroacetyl)thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The asymmetric reduction of 2-(Trifluoroacetyl)thiophene to alcohols by Arabidopsis thaliana seedlings is one such metabolic pathway . This process involves the enzymatic conversion of 2-(Trifluoroacetyl)thiophene to chiral alcohols, highlighting its role in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-(Trifluoroacetyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of 2-(Trifluoroacetyl)thiophene in different cellular compartments . Understanding the transport mechanisms of 2-(Trifluoroacetyl)thiophene is crucial for optimizing its use in biochemical applications and ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of 2-(Trifluoroacetyl)thiophene affects its activity and function. It has been observed that trifluoroacetyl-modified proteins, which may include 2-(Trifluoroacetyl)thiophene, are present in the mitochondria, endoplasmic reticulum, nuclear membrane, and nucleus . These targeting signals and post-translational modifications direct 2-(Trifluoroacetyl)thiophene to specific compartments, where it can exert its biochemical effects.

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYKJGCKVBXLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215401 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-70-7 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoroacetyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-(Trifluoroacetyl)thiophene in medicinal chemistry?

A1: Research suggests that derivatives of 2-(Trifluoroacetyl)thiophene show promise as inhibitors of class II Histone Deacetylases (HDACs), specifically HDAC4 and HDAC6. [] These enzymes play a role in various cellular processes, and their dysregulation is implicated in cancer development. Therefore, selective inhibition of HDAC4 and HDAC6 is being explored as a potential strategy for cancer therapy. []

Q2: How does the structure of 2-(Trifluoroacetyl)thiophene derivatives relate to their activity as HDAC inhibitors?

A2: Studies have investigated the Structure-Activity Relationship (SAR) of 5-Aryl-2-(trifluoroacetyl)thiophenes as HDAC inhibitors. [] Modifications to the aryl group at the 5-position of the thiophene ring significantly impact the potency and selectivity for HDAC4 and HDAC6. [] Further research in this area is crucial to optimize the structure for improved efficacy and selectivity.

Q3: Can 2-(Trifluoroacetyl)thiophene be used for applications beyond medicinal chemistry?

A3: Yes, Arabidopsis thaliana seedlings can utilize 2-(Trifluoroacetyl)thiophene as a substrate for asymmetric reduction reactions. [] This finding highlights the potential of this compound as a biocatalyst for producing enantiomerically pure alcohols, which are valuable building blocks for various chemical syntheses. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)